molecular formula C5H11NO3 B1194975 1,4-Dideoxy-1,4-imino-d-arabinitol CAS No. 259140-24-4

1,4-Dideoxy-1,4-imino-d-arabinitol

Cat. No.: B1194975
CAS No.: 259140-24-4
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-UOWFLXDJSA-N
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Description

1,4-Dideoxy-1,4-imino-D-arabinitol is a synthetic compound known for its inhibitory properties on various enzymes, particularly glycogen phosphorylase

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dideoxy-1,4-imino-D-arabinitol can be synthesized through a multi-step process starting from D-serine. The key step involves the preparation of serine-derived α-dibenzylamino aldehyde, which undergoes a highly diastereoselective glycolate aldol reaction . Another method involves the chemo-enzymatic synthesis of 2-aminomethyl derivatives of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, selective reductions, and aldol reactions.

Chemical Reactions Analysis

Types of Reactions

1,4-Dideoxy-1,4-imino-D-arabinitol primarily undergoes substitution reactions. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include D-serine, α-dibenzylamino aldehyde, and various protecting groups. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which can be further modified to produce various derivatives with enhanced inhibitory properties .

Comparison with Similar Compounds

Properties

CAS No.

259140-24-4

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

OQEBIHBLFRADNM-UOWFLXDJSA-N

SMILES

C1C(C(C(N1)CO)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1)CO)O)O

Canonical SMILES

C1C(C(C(N1)CO)O)O

Key on ui other cas no.

259140-24-4

Synonyms

1,4-dideoxy-1,4-imino-D-arabinitol
1,4-dideoxy-1,4-imino-L-arabinitol
1,4-dideoxy-1,4-iminoarabinitol
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoribitol
2-hydroxymethylpyrrolidine-3,4-diol

Origin of Product

United States

Synthesis routes and methods

Procedure details

A more direct way to synthesise 3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is by reduring 2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol with Pd/C in glacial acetic acid. The formed, oily (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate is dissolved in methanol and added to a solution containing D-tartraric acid at reflux and (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is formed and can be isolated by filtration. Ion exchange chromatography is thereby avoided.
Name
3,4-dihydroxy-2-hydroxymethylpyrrolidine
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reactant
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reactant
Reaction Step One
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2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol
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reactant
Reaction Step Two
[Compound]
Name
(2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate
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reactant
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Reaction Step Five
Name
(2R,3R,4R)-3,4-dihydroxy-2-hydroxymethylpyrrolidine
Name
D-tartrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dideoxy-1,4-imino-d-arabinitol
Reactant of Route 2
1,4-Dideoxy-1,4-imino-d-arabinitol
Reactant of Route 3
1,4-Dideoxy-1,4-imino-d-arabinitol
Reactant of Route 4
1,4-Dideoxy-1,4-imino-d-arabinitol
Reactant of Route 5
1,4-Dideoxy-1,4-imino-d-arabinitol
Reactant of Route 6
1,4-Dideoxy-1,4-imino-d-arabinitol

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